8-Chlorodiltiazem
Overview
Description
8-Chlorodiltiazem is a chemical compound belonging to the class of organic compounds known as benzothiazepines. It is structurally characterized by the presence of a benzothiazepine ring system, which is a bicyclic structure containing both benzene and thiazepine rings. The compound is chemically described as 8-chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate .
Preparation Methods
The synthesis of 8-Chlorodiltiazem involves several steps, starting from the appropriate benzothiazepine precursor. The synthetic route typically includes:
Formation of the Benzothiazepine Ring: This step involves the cyclization of a suitable precursor to form the benzothiazepine ring system.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
8-Chlorodiltiazem undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Chlorodiltiazem has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of benzothiazepine derivatives and their chemical properties.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is studied for its potential use in the treatment of cardiovascular diseases, given its structural similarity to diltiazem, a known calcium channel blocker.
Mechanism of Action
The mechanism of action of 8-Chlorodiltiazem is similar to that of diltiazem. It primarily works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and increased myocardial oxygen delivery. The compound targets voltage-sensitive calcium channels and modulates their activity, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
8-Chlorodiltiazem is structurally and functionally similar to other benzothiazepine derivatives, such as diltiazem and clentiazem. it is unique due to the presence of the chlorine atom at the 8th position, which can influence its chemical reactivity and pharmacological properties. Similar compounds include:
Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Properties
IUPAC Name |
[8-chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4S/c1-14(26)29-20-21(15-5-8-17(28-4)9-6-15)30-19-13-16(23)7-10-18(19)25(22(20)27)12-11-24(2)3/h5-10,13,20-21H,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKFWCDBQAFCLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869260 | |
Record name | 8-Chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111659-76-8 | |
Record name | Clentiazem [Non stereospecific] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111659768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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